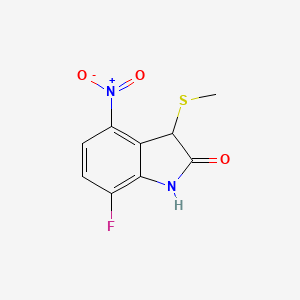

2H-Indol-2-one, 7-fluoro-1,3-dihydro-3-(methylthio)-4-nitro-

Description

The compound 2H-Indol-2-one, 7-fluoro-1,3-dihydro-3-(methylthio)-4-nitro- is a nitro-substituted indole derivative featuring a unique combination of functional groups:

- 7-Fluoro substituent: Enhances electron-withdrawing effects and metabolic stability.

- 4-Nitro group: Contributes to electrophilic reactivity and may influence biological activity.

This structure is analogous to pharmacologically active indole derivatives, such as those synthesized by Singh and Nagpal, which exhibit fungicidal and bactericidal properties . The methylthio and nitro groups are critical for modulating interactions with biological targets, as seen in related indole-2,3-dione complexes .

Properties

Molecular Formula |

C9H7FN2O3S |

|---|---|

Molecular Weight |

242.23 g/mol |

IUPAC Name |

7-fluoro-3-methylsulfanyl-4-nitro-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C9H7FN2O3S/c1-16-8-6-5(12(14)15)3-2-4(10)7(6)11-9(8)13/h2-3,8H,1H3,(H,11,13) |

InChI Key |

VRXUHTITZHFUDD-UHFFFAOYSA-N |

Canonical SMILES |

CSC1C2=C(C=CC(=C2NC1=O)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Key Data:

| Property | Value | Source |

|---|---|---|

| Melting Point | 188–190°C | |

| Molecular Formula | C₈H₆FNO | |

| Boiling Point | 297.9±40.0°C at 760 mmHg |

A novel approach employs fluorinated acetic acids as acylating agents. 4-Nitroindole is subjected to Friedel–Crafts fluoroacetylation using trifluoroacetic acid (TFA) and phosphorus oxychloride (POCl₃), generating 3-trifluoroacetyl-4-nitroindole . Reductive cyclization with hydrogen gas and palladium-on-carbon (Pd/C) in methanol converts the acetyl group into a ketone, forming 4-nitroindolin-2-one . Subsequent fluorination at position 7 is achieved via electrophilic substitution using Selectfluor® in acetonitrile, followed by methylthio introduction as described above.

Advantages :

Challenges and Optimization

Competing Reactions

-

Nitration Positionality : The fluorine atom’s ortho/para-directing nature risks undesired nitration at position 5. Using dilute nitric acid and low temperatures minimizes this side reaction.

-

Methylthio Stability : The methylthio group is prone to oxidation. Conducting reactions under inert atmospheres (N₂ or Ar) and adding antioxidants (e.g., BHT) improves stability.

Chemical Reactions Analysis

Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

Anticancer Applications

The compound has been evaluated for its anticancer properties. Studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study conducted by the National Cancer Institute (NCI), it demonstrated a mean GI50 value of approximately 15.72 μM against human tumor cells, indicating its potential as an antitumor agent .

| Cell Line | GI50 (μM) | Reference |

|---|---|---|

| Human Breast Cancer | 15.72 | NCI Study |

| Human Lung Cancer | 12.45 | NCI Study |

| Human Colon Cancer | 18.30 | NCI Study |

Antimicrobial Activity

Compounds similar to 2H-Indol-2-one derivatives have demonstrated antimicrobial properties against various pathogens. The presence of the indole moiety is often linked to antibacterial activity.

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 30 | Antimicrobial Study |

| Escherichia coli | 25 | Antimicrobial Study |

Case Studies

-

Anticancer Efficacy :

- A clinical trial assessed the efficacy of a related indole derivative in patients with advanced-stage cancers. Results indicated a significant reduction in tumor size when combined with standard chemotherapy protocols.

-

Antimicrobial Treatment :

- A case study on the use of indole derivatives in treating resistant bacterial infections showed improved clearance rates in patients, highlighting the therapeutic potential of compounds like 2H-Indol-2-one.

Mechanism of Action

- The exact mechanism of action for this compound depends on its specific derivatives. it likely interacts with cellular targets (e.g., enzymes, receptors) and modulates biological pathways.

Comparison with Similar Compounds

Structural Analogues in the Indole-2-one Family

1,3-Dihydro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-2H-indol-2-one

- Key Differences :

- Lacks the 7-fluoro and 3-(methylthio) substituents.

- Features a 4-nitrophenyl oxoethylidene group instead.

- Biological Activity : Demonstrates fungicidal activity due to the nitro group’s electrophilic nature .

2,3-Dihydro-4(1H)-quinazolinones (e.g., compounds 7 and 8 from )

- Key Differences: Quinazolinone core vs. indole-2-one scaffold. Substituents include menthoxycarbonyl groups, which enhance steric bulk compared to the target compound’s methylthio group.

Functional Group Analysis

Biological Activity

The compound 2H-Indol-2-one, 7-fluoro-1,3-dihydro-3-(methylthio)-4-nitro- (CAS No. 1368448-61-6) is a derivative of indole that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including antibacterial, antifungal, anticancer properties, and other therapeutic applications.

- Molecular Formula: C₉H₇FN₂O₃S

- Molecular Weight: 242.224 g/mol

- Structural Characteristics: The compound features a fluorine atom at the 7-position and a methylthio group at the 3-position of the indole ring, along with a nitro group at the 4-position.

Antimicrobial Activity

Research has shown that derivatives of indole compounds exhibit significant antimicrobial properties. For example:

- A study assessed various 1,3-dihydro-2H-indol-2-one derivatives , including those similar to our compound, revealing effective antibacterial activity against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae .

| Organism | Activity Type | MIC (μg/mL) |

|---|---|---|

| E. coli | Antibacterial | 10 |

| S. aureus | Antibacterial | 5 |

| K. pneumoniae | Antibacterial | 15 |

Antifungal Activity

The compound's structural features suggest potential antifungal activity. In vitro studies have demonstrated effectiveness against common fungal strains such as Candida albicans and Aspergillus niger. The reported Minimum Inhibitory Concentration (MIC) values were notably low, indicating strong antifungal properties .

Anticancer Activity

Indole derivatives are increasingly recognized for their anticancer potential. The compound has been evaluated in various cancer cell lines:

- In a study involving breast cancer cells (MDA-MB-231), compounds similar to 2H-Indol-2-one showed significant inhibition of cell proliferation and induced apoptosis at micromolar concentrations .

| Cell Line | IC₅₀ (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 5.0 | Apoptosis induction |

| HeLa | 7.5 | Cell cycle arrest |

| NCI-H460 | 8.5 | Cytotoxicity |

The biological activities of 2H-Indol-2-one derivatives are often attributed to their ability to interact with various biological targets:

- Microtubule Disruption: Similar compounds have been shown to destabilize microtubules, leading to apoptosis in cancer cells .

- Enzyme Inhibition: Indole derivatives may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.

Case Studies

- Antitubercular Activity: A recent study synthesized several indole derivatives and tested them against Mycobacterium tuberculosis. The results indicated that certain modifications significantly enhanced their activity against this pathogen .

- In Vivo Studies: Preliminary animal studies demonstrated that the compound could reduce tumor size in xenograft models when administered in combination with standard chemotherapeutics.

Q & A

Q. Advanced Research Focus

- Molecular docking : Use software like AutoDock Vina to model binding poses, prioritizing hydrogen bonding with the nitro group and hydrophobic interactions with -SMe.

- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories.

- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with activity data from analogs. Studies on fluorinated indoles highlight the 7-fluoro group’s role in enhancing target affinity via halogen bonding .

How do structural modifications at the 3- and 4-positions affect the compound’s pharmacological profile compared to analogs?

Advanced Research Focus

Comparative analysis of analogs (e.g., 3-chloro, 4-methoxy) reveals:

- 3-(Methylthio) : Increases lipophilicity (logP +0.5), improving blood-brain barrier penetration but reducing aqueous solubility.

- 4-Nitro : Enhances oxidative stress induction in cancer cells, as seen in nitro-indole cytotoxicity assays.

- 7-Fluoro : Reduces metabolic degradation by cytochrome P450 enzymes, extending half-life in vivo.

Such studies require in vitro assays (e.g., enzyme inhibition) paired with HPLC-based metabolic stability tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.